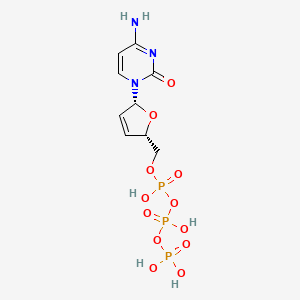

2',3'-Didehydro-2',3'-dideoxycytidine 5'-triphosphate

説明

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate: is a nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is particularly notable for its role as a nucleoside reverse transcriptase inhibitor (NRTI), which makes it a valuable agent in the treatment of viral infections such as HIV.

特性

CAS番号 |

121626-79-7 |

|---|---|

分子式 |

C9H14N3O12P3 |

分子量 |

449.14 g/mol |

IUPAC名 |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h1-4,6,8H,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 |

InChIキー |

ODABMYZCVVKNPM-POYBYMJQSA-N |

異性体SMILES |

C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

正規SMILES |

C1=CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Didehydro-2’,3’-dideoxycytidine derivatives typically involves the use of deoxyuridine derivatives as starting materials. The process is cost-effective and allows for large-scale production due to the simplicity of the reaction and purification steps . An improved protocol for the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives has been established, involving radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .

Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of low-cost and non-toxic reagents starting from uracil derivatives, which are cheaper than cytosine derivatives, makes the process economical .

化学反応の分析

Types of Reactions: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate undergoes various chemical reactions, including substitution and elimination reactions. For instance, the elimination of hydrogen fluoride from L-3’,3’-difluoro-2’,3’-dideoxy nucleosides leads to the formation of 2’,3’-didehydro-2’,3’-dideoxycytidine .

Common Reagents and Conditions: Common reagents used in these reactions include bromoethane or 3-bromopropanenitrile as alkylating agents, and tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical deoxygenation agents .

Major Products: The major products formed from these reactions are various 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which exhibit potent antiviral activity .

科学的研究の応用

Chemistry: In chemistry, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is used as a research tool for studying nucleoside analogs and their interactions with enzymes and other biomolecules .

Biology: In biological research, this compound is used to investigate the mechanisms of viral replication and the inhibition of reverse transcriptase, providing insights into the development of antiviral therapies .

Medicine: Medically, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is employed in the treatment of HIV and other viral infections due to its ability to inhibit viral DNA synthesis .

Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs, contributing to the advancement of treatments for viral diseases .

作用機序

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate dGTP and incorporates into viral DNA, leading to the termination of viral DNA growth . This mechanism involves the binding of the nucleoside triphosphate to the active site of the reverse transcriptase, preventing further elongation of the DNA chain .

類似化合物との比較

- 2’,3’-Dideoxycytidine (ddC)

- 2’,3’-Dideoxyinosine (ddI)

- 2’,3’-Dideoxyuridine (ddU)

- 2’,3’-Didehydro-2’,3’-dideoxyuridine (d4U)

Uniqueness: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is unique due to its potent antiviral activity and its ability to inhibit reverse transcriptase with high specificity . Unlike some similar compounds, it shows minimal cytotoxicity, making it a safer option for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。